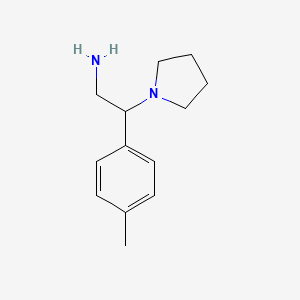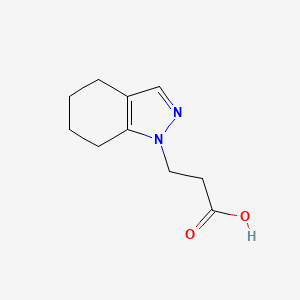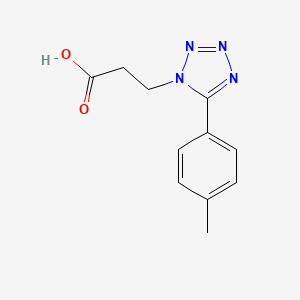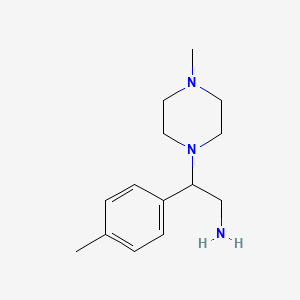
2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine
Vue d'ensemble
Description
“2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine” is a chemical compound with the empirical formula C7H17N3 . It is a heterocyclic building block used in early discovery research . It has been studied for its potential antidepressant effects .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using Density Functional Theory (DFT) at the B3LYP level, employing the basis set 6-31G (d, p) . Geometry optimization was performed for the optimized structure, and surfaces were created to study excited state properties such as electrostatic potential mapped density, highest occupied molecular orbital, lowest unoccupied molecular orbital, ionization energy, and electron affinity .Applications De Recherche Scientifique
DNA Minor Groove Binding and Cellular Applications
2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine and its analogs, such as Hoechst 33258, demonstrate significant binding affinity to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This characteristic makes them valuable in various scientific research applications, including fluorescent DNA staining for cell biology, chromosome analysis, and flow cytometry. Their ability to penetrate cells easily and their application in radioprotection and as topoisomerase inhibitors further underscore their utility in drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Pharmacological Significance
The piperazine moiety, a core structure in many therapeutic drugs, is notable for its versatility in medicinal chemistry. Piperazine derivatives have been extensively researched for their broad therapeutic applications, including but not limited to antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties. This wide range of applications is attributed to the slight modifications in the substitution pattern on the piperazine nucleus, which can lead to significant differences in medicinal potential. The research into piperazine-based molecules reflects their broad pharmacological potential and emphasizes their role as a flexible building block in drug discovery (Rathi et al., 2016).
Anti-Mycobacterial Activity
Recent studies have highlighted the role of piperazine and its analogs in combating Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review focuses on the anti-mycobacterial compounds developed over the past five decades, showcasing piperazine's critical role as a building block in designing potent anti-TB molecules. The structure-activity relationship (SAR) analysis provided in these studies offers valuable insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 2-(4-Methyl-piperazin-1-yl)-2-p-tolyl-ethylamine is the serotonin type-3 (5-HT3) receptors . These receptors play a crucial role in the management of nausea and emesis and are also involved in the neural pathways of depression .
Mode of Action
The compound interacts with 5-HT3 receptors, potentially altering their function .
Biochemical Pathways
The compound’s interaction with 5-HT3 receptors suggests it may affect serotonin signaling pathways . These pathways play a key role in mood regulation and gastrointestinal function, among other processes .
Pharmacokinetics
The compound’s optimal log p and pa2 value, comparable to that of ondansetron, suggest it may have similar pharmacokinetic properties .
Result of Action
In rodent models of depression, both acute and chronic treatment with the compound exhibited antidepressant-like effects at lower dose levels . Chronic treatment also restored behavioral deficits in olfactory bulbectomized rats, as indicated by a reduction in hyperactivity in a novel open field test .
Safety and Hazards
Orientations Futures
The compound has shown potential as an antidepressant in preliminary studies . This suggests that further investigation of analogous compounds in various other models of depression could be beneficial. The study provides an excellent platform to further explore the acetohydrazide derivative toward designing and developing potent and target-specific drug candidates with enhanced binding affinities as an antidepressant .
Propriétés
IUPAC Name |
2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-12-3-5-13(6-4-12)14(11-15)17-9-7-16(2)8-10-17/h3-6,14H,7-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRKBYUICLDFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228852 | |
| Record name | 4-Methyl-β-(4-methylphenyl)-1-piperazineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-94-0 | |
| Record name | 4-Methyl-β-(4-methylphenyl)-1-piperazineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-β-(4-methylphenyl)-1-piperazineethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


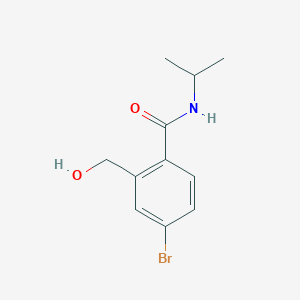
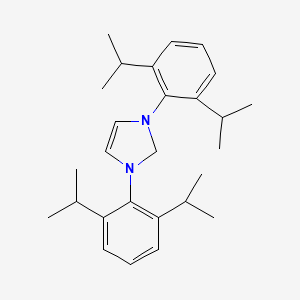
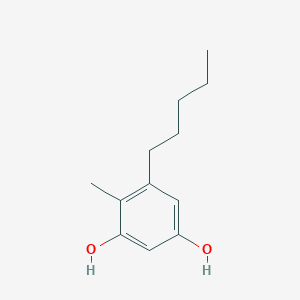
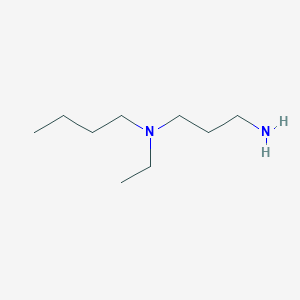
![{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3164142.png)
![3-[5-(4-Chloro-phenyl)-tetrazol-1-YL]-propionic acid](/img/structure/B3164145.png)

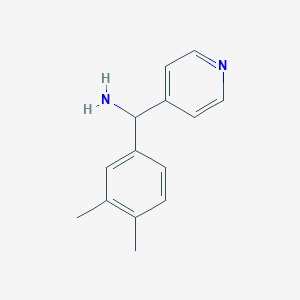
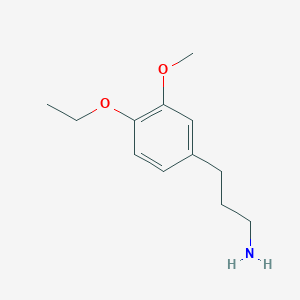
![3-[4-(4-Fluoro-phenyl)-2,5-dioxo-imidazolidin-4-YL]-propionic acid](/img/structure/B3164177.png)
